molecular formula C17H16N4O4S B12151143 Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Cat. No.: B12151143
M. Wt: 372.4 g/mol
InChI Key: IAIKNVKXXSPRHM-UHFFFAOYSA-N
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Description

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate: is a complex organic compound that features a combination of furan, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under controlled conditions.

    Coupling with Benzoate: The final step involves coupling the thioacetylated triazole with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate, also known by its CAS number 332867-75-1, is a compound that incorporates the 1,2,4-triazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S with a molecular weight of approximately 434.47 g/mol. The compound features a triazole ring and a furan substituent, which are significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess activity against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways .

2. Anticancer Properties
this compound has been evaluated for its anticancer potential. Triazole derivatives are known to exhibit chemopreventive effects and can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties through the modulation of inflammatory mediators. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines, leading to reduced inflammation in various models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The interaction with microbial cell membranes can lead to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through various signaling cascades.

Case Studies and Research Findings

A variety of studies have explored the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics .
Study BReported anticancer activity in vitro against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
Study CEvaluated anti-inflammatory effects in animal models showing reduced paw edema compared to control groups .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N4O4S/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

IAIKNVKXXSPRHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3

Origin of Product

United States

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